Solanapyrone A
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Overview
Description
Solanapyrone A is a solanapyrone, a pyrancarbaldehyde and a member of octahydronaphthalenes. It has a role as an EC 2.7.7.7 (DNA-directed DNA polymerase) inhibitor.
Scientific Research Applications
Inhibition of DNA Polymerase
Solanapyrone A, a phytotoxin isolated from a fungus, has been identified as an inhibitor of mammalian DNA polymerases β and λ. These enzymes are crucial for DNA repair and replication. The inhibitory action of this compound is selective, and it competes antagonistically with both the DNA template and nucleotide substrate. This finding suggests potential applications in studying and possibly influencing DNA repair mechanisms (Mizushina et al., 2002).
Antifungal and Antibacterial Properties
Solanapyrone analogues have shown antifungal activity against pathogens such as Aspergillus flavus and Fusarium verticillioides. They also exhibit antibacterial activity against Staphylococcus aureus and Candida albicans. These properties highlight the potential of this compound and its analogues in developing new antifungal and antibacterial agents (Schmidt, Gloer, & Wicklow, 2007).
Biosynthesis Study
Research into the biosynthesis of this compound has led to the cloning of its biosynthetic gene cluster from Alternaria solani. This cluster includes genes for polyketide synthase, O-methyltransferase, dehydrogenase, and other enzymes, providing insights into the molecular mechanisms of its production. Understanding this pathway could have implications for synthetic biology and the production of similar compounds (Kasahara et al., 2010).
Role in Fungal Pathogenicity and Ecology
Studies on Ascochyta rabiei and Alternaria solani, which produce this compound, indicate that this compound is not essential for pathogenicity. However, it seems to play a significant role in the ecology of these fungi, particularly in competing with other saprobic fungi. This insight is crucial for understanding the ecological roles of such secondary metabolites (Kim et al., 2015).
Phytotoxicity and Plant Interaction
Research has shown that this compound is phytotoxic, causing symptoms like loss of turgor and chlorosis in plants. This property of this compound is essential for understanding its role in plant-pathogen interactions and could be a basis for developing bio-herbicides or studying plant defense mechanisms (Hamid & Strange, 2000).
properties
CAS RN |
88899-61-0 |
---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
6-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-4-methoxy-2-oxopyran-3-carbaldehyde |
InChI |
InChI=1S/C18H22O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-13,17H,3-6H2,1-2H3/t11-,12+,13+,17+/m0/s1 |
InChI Key |
AWQLNKJBXASXDU-SFDCBXKLSA-N |
Isomeric SMILES |
C[C@H]1C=C[C@H]2CCCC[C@H]2[C@@H]1C3=CC(=C(C(=O)O3)C=O)OC |
SMILES |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)OC |
Canonical SMILES |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)OC |
synonyms |
solanapyrone A solanapyrone A, (1R-(1alpha,2alpha,4abeta,8aalpha))-isomer solanapyrone D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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